molecular formula C17H19N5 B4907437 N-benzyl-N,5-dimethyl-4-(2-methylpyrazol-3-yl)pyrimidin-2-amine

N-benzyl-N,5-dimethyl-4-(2-methylpyrazol-3-yl)pyrimidin-2-amine

Cat. No.: B4907437
M. Wt: 293.4 g/mol
InChI Key: OFZAJFZKKVSGRU-UHFFFAOYSA-N
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Description

N-benzyl-N,5-dimethyl-4-(2-methylpyrazol-3-yl)pyrimidin-2-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound features a pyrimidine ring substituted with a benzyl group, two methyl groups, and a pyrazole moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N,5-dimethyl-4-(2-methylpyrazol-3-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 2,4,6-trimethylpyrimidine under acidic conditions to form the intermediate N-benzyl-2,4,6-trimethylpyrimidin-2-amine. This intermediate is then reacted with 2-methylpyrazole in the presence of a base such as sodium hydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N,5-dimethyl-4-(2-methylpyrazol-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-benzyl-N,5-dimethyl-4-(2-methylpyrazol-3-yl)pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-benzyl-N,5-dimethyl-4-(2-methylpyrazol-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N,5-dimethyl-4-(2-methylpyrazol-3-yl)pyrimidin-2-amine derivatives: Compounds with similar structures but different substituents on the pyrimidine or pyrazole rings.

    Other pyrimidine derivatives: Compounds such as 2,4,6-trimethylpyrimidine and its derivatives.

Uniqueness

This compound stands out due to its unique combination of a benzyl group, methyl groups, and a pyrazole moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-benzyl-N,5-dimethyl-4-(2-methylpyrazol-3-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-13-11-18-17(20-16(13)15-9-10-19-22(15)3)21(2)12-14-7-5-4-6-8-14/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZAJFZKKVSGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CC=NN2C)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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